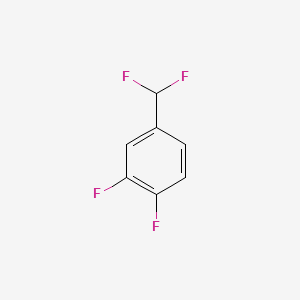

4-(Difluoromethyl)-1,2-difluorobenzene

説明

特性

IUPAC Name |

4-(difluoromethyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOWIQSPHDVGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673318 | |

| Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214379-64-2 | |

| Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethyl)-1,2-difluorobenzene: A Novel Building Block for Advanced Drug Discovery

Foreword: The Untapped Potential of a Novel Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—have propelled numerous fluorinated compounds to blockbuster status. Within this domain, the difluoromethyl (CF2H) group is of particular interest, acting as a lipophilic bioisostere for hydroxyl and thiol groups and participating in hydrogen bonding.[1] This guide delves into the synthesis, predicted properties, and potential applications of a novel, yet uncharacterized, molecule: 4-(Difluoromethyl)-1,2-difluorobenzene . While a specific CAS number for this compound has not been registered, indicating its novelty, its structural motifs suggest significant potential as a key building block for the next generation of pharmaceuticals. This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals poised to explore this promising frontier.

Strategic Importance of the this compound Scaffold

The convergence of a difluoromethyl group and a 1,2-difluorobenzene ring within a single molecule presents a triad of features highly desirable in drug discovery:

-

The Difluoromethyl Group as a Bioisostere: The CF2H group can mimic the hydrogen-bonding capabilities of a hydroxyl or thiol group but with increased lipophilicity.[1] This can lead to improved cell membrane permeability and enhanced interactions with biological targets.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group and the fluorinated benzene ring resistant to metabolic degradation, a common challenge in drug development.

-

Modulation of Physicochemical Properties: The two fluorine atoms on the benzene ring inductively withdraw electron density, influencing the acidity of the CF2H proton and the overall electronic properties of the molecule. This allows for fine-tuning of pKa and receptor binding interactions.

These attributes position this compound as a valuable scaffold for creating new chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles.

Synthetic Pathways to this compound

Given that this compound is not commercially available, its synthesis is the first critical step for any research endeavor. Based on established methodologies for the synthesis of aryl-CF2H compounds, several viable synthetic routes can be proposed. The choice of a specific pathway will depend on the availability of starting materials, scalability, and tolerance to other functional groups.

Pathway A: Deoxyfluorination of a Benzaldehyde Precursor

One of the most conventional methods for introducing a difluoromethyl group is the deoxyfluorination of the corresponding aldehyde.[3] This approach would involve the synthesis of 3,4-difluorobenzaldehyde as a key intermediate.

Protocol for Pathway A:

-

Synthesis of 3,4-Difluorobenzaldehyde: This can be achieved through various established methods, such as the formylation of 1,2-difluorobenzene.

-

Deoxyfluorination: The 3,4-difluorobenzaldehyde is then treated with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to convert the aldehyde functional group into a difluoromethyl group.[3]

Causality: This method is straightforward and relies on a well-established transformation. The primary consideration is the handling of the fluorinating agents, which can be hazardous.

Caption: Synthetic Pathway A via Deoxyfluorination.

Pathway B: Cross-Coupling Reactions

Modern synthetic organic chemistry offers a plethora of cross-coupling reactions that can be adapted for the synthesis of this compound. A plausible approach involves the coupling of a difluoromethyl source with a functionalized 1,2-difluorobenzene.

Protocol for Pathway B:

-

Preparation of a Functionalized 1,2-Difluorobenzene: A suitable starting material would be 4-bromo-1,2-difluorobenzene (CAS: 348-61-8) or 1,2-difluoro-4-iodobenzene.

-

Difluoromethylation: This functionalized benzene can then be subjected to a palladium- or nickel-catalyzed cross-coupling reaction with a difluoromethylating agent.[3] A variety of such reagents are available, including difluoromethyl sulfones or silanes.

Causality: Cross-coupling reactions are highly versatile and often exhibit excellent functional group tolerance, making this a more flexible approach for synthesizing derivatives. The challenge lies in optimizing the reaction conditions (catalyst, ligand, base, and solvent) for this specific substrate.

Caption: Synthetic Pathway B via Cross-Coupling.

Predicted Physicochemical Properties

In the absence of experimental data, computational modeling provides valuable insights into the physicochemical properties of this compound. These predictions are crucial for designing experiments and anticipating the compound's behavior in biological systems.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~164.1 g/mol | Compliant with Lipinski's Rule of Five, suggesting good oral bioavailability. |

| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability. |

| pKa of CF2H proton | ~20-22 | The acidity of this proton allows for potential hydrogen bonding with biological targets. |

| Dipole Moment | Moderate | Influences solubility and interactions with polar environments. |

| Polar Surface Area | Low | Suggests good potential for crossing the blood-brain barrier. |

Note: These values are estimations based on the properties of similar molecules and should be confirmed experimentally.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for a wide range of therapeutic areas.

Kinase Inhibitors

The 1,2-difluorobenzene moiety is a common feature in many kinase inhibitors, where the fluorine atoms can form favorable interactions with the hinge region of the kinase domain. The addition of a difluoromethyl group at the 4-position provides a novel vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket, potentially leading to increased potency and selectivity.

Central Nervousous System (CNS) Agents

The predicted low polar surface area and moderate lipophilicity of this scaffold suggest that it may have good blood-brain barrier permeability. This makes it an interesting starting point for the design of novel CNS-active agents, such as antidepressants, antipsychotics, or treatments for neurodegenerative diseases.

Agrochemicals

The metabolic stability conferred by the multiple fluorine atoms makes this scaffold a promising candidate for the development of new herbicides, insecticides, and fungicides with enhanced environmental persistence and efficacy.

Safety and Handling Considerations

As with any novel chemical entity, this compound should be handled with appropriate caution in a laboratory setting. While specific toxicity data is unavailable, it is prudent to assume that it may be a skin and eye irritant. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

For the proposed synthetic precursors, established safety protocols should be followed. For instance, deoxyfluorinating agents like DAST are moisture-sensitive and can release toxic hydrogen fluoride upon contact with water.[3] Organometallic reagents used in cross-coupling reactions are often pyrophoric and require handling under an inert atmosphere.

Conclusion and Future Outlook

This compound represents a novel and unexplored scaffold with significant potential for advancing drug discovery and materials science. While its synthesis and characterization are yet to be reported in the scientific literature, this guide provides a roadmap for its preparation and highlights its promising, predicted properties. The strategic combination of a difluoromethyl group and a 1,2-difluorinated aromatic ring offers a unique opportunity to develop new chemical entities with enhanced metabolic stability, improved binding affinities, and favorable pharmacokinetic profiles. It is our hope that this technical guide will inspire researchers to explore the chemistry of this intriguing molecule and unlock its full potential.

References

- Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7076.

-

PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Difluoromethyl)-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 27). 1,2-Difluorobenzene. Retrieved from [Link]

- Li, Y., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

-

PubChem. (n.d.). 1,2-Difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene(CAS# 85118-01-0). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.

- Organometallics. (2020). Synthesis of L–Au(I)–CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides.

- Journal of the American Chemical Society. (2022). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs.

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.).

- PubChem. (n.d.). 4-(Difluoromethoxy)benzene-1,2-diamine.

- The Journal of Organic Chemistry. (n.d.). Diastereoselective Synthesis of CF3- and CF2H-Substituted Spiroethers from Aryl-Fused Cycloalkenylalkanols by Photoredox Catalysis.

- National Institutes of Health. (n.d.).

- ResearchG

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- ResearchGate. (n.d.).

- ChemRxiv. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase.

- Sanjay Chemicals (India) Pvt. Ltd. (n.d.). FLUOROBENZENE.

- Oriprobe. (2015). Synthesis of 1,4- Difluorobenzene Using Schiemann Reaction.

- e-Century Publishing Corporation. (2024).

- Chemical Bull Pvt. Ltd. (n.d.). 1,2-difluorobenzene.

Sources

- 1. e-century.us [e-century.us]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(Difluoromethyl)-1,2-difluorobenzene

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(Difluoromethyl)-1,2-difluorobenzene, a key building block in contemporary medicinal chemistry. Recognizing the critical role of physicochemical properties in drug discovery and development, this document offers a detailed exploration of the theoretical and practical aspects of this compound's behavior in various environments. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the factors governing the solubility and stability of this fluorinated aromatic compound. It includes detailed, step-by-step protocols for the experimental determination of both kinetic and thermodynamic solubility, as well as a thorough framework for assessing chemical stability under various stress conditions, in alignment with international regulatory standards.

Introduction: The Significance of Fluorinated Scaffolds in Drug Design

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethyl group (-CF2H) is of particular interest as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. Its ability to participate in weak hydrogen bonding, coupled with its lipophilic nature, can enhance membrane permeability and metabolic stability, while also improving binding affinity to target proteins.

This compound is an important intermediate used in the synthesis of a variety of pharmaceutical candidates, including potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). A thorough understanding of its solubility and stability is therefore paramount for its effective use in multi-step syntheses and for predicting the properties of the final drug candidates. This guide aims to provide that understanding, grounded in established scientific principles and methodologies.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on its structure and the known effects of its constituent functional groups.

Table 1: Predicted Physicochemical Properties and their Implications

| Property | Predicted Characteristic | Implication for Drug Development |

| Solubility | Low aqueous solubility; higher solubility in common organic solvents. | Potential challenges in developing aqueous formulations. May require co-solvents or enabling technologies. Good solubility in organic solvents facilitates its use in synthetic reactions. |

| Lipophilicity (LogP) | Moderately high. | Likely to have good membrane permeability, a desirable trait for oral bioavailability. However, very high lipophilicity can lead to non-specific binding and toxicity. |

| Chemical Stability | Generally stable under neutral conditions. Potential for degradation under strongly basic or oxidative conditions. | Stable under typical storage and handling conditions. Care should be taken to avoid incompatible reagents during synthesis and formulation. |

| Photostability | Aromatic system suggests potential for photosensitivity. | May require protection from light during storage and handling to prevent photodegradation. |

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For an intermediate like this compound, solubility in reaction solvents is key, while for the final active pharmaceutical ingredient (API), aqueous solubility is paramount.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together. The planar, aromatic structure may allow for efficient crystal packing, leading to higher lattice energy and lower solubility.

-

Solvation Energy: The energy released when the molecule is surrounded by solvent molecules. The fluorine atoms can participate in dipole-dipole interactions, and the aromatic ring can engage in π-stacking and van der Waals interactions. The difluoromethyl group can act as a weak hydrogen bond donor.

-

"Like Dissolves Like": The compound is expected to be more soluble in non-polar to moderately polar organic solvents that can effectively solvate its aromatic and fluorinated structure. Its aqueous solubility is anticipated to be low due to its significant non-polar character.

Experimental Determination of Solubility

Accurate determination of solubility is essential. Two common methods are kinetic and thermodynamic solubility assays.

This high-throughput method is useful for early-stage discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer.

Protocol for Kinetic Solubility Determination by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96- or 384-well clear-bottom plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

-

Measurement: Measure the turbidity (nephelometry) of each well using a plate reader. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

-

Data Analysis: Plot the nephelometric signal against the compound concentration and determine the solubility limit.

Caption: Workflow for Kinetic Solubility Assay.

This "gold standard" method measures the equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[1][2]

Protocol for Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, ethanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Standard Curve: Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

-

Data Reporting: Report the solubility as mg/mL or µM.

Caption: Forced Degradation Study Workflow.

Long-Term Stability Studies

Formal long-term stability studies should be conducted on the pure substance under controlled temperature and humidity conditions as specified in ICH Q1A(R2). [3]The frequency of testing should be sufficient to establish a clear stability profile.

Conclusion and Future Perspectives

This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its solubility and stability is essential for its successful application. While specific experimental data for this compound is limited, this guide provides a robust framework for its characterization. The provided protocols for solubility and stability testing are based on industry best practices and regulatory guidelines.

Future work should focus on the experimental determination of the properties outlined in this guide. The generation of a comprehensive dataset for this compound and related fluorinated building blocks will be invaluable to the drug discovery community, enabling more accurate prediction of the properties of novel pharmaceutical candidates and facilitating their development into life-saving medicines.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed January 24, 2026.

- Inventiva Pharma.

- AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 24, 2026.

- Palmelund, H., Andersson, M. P., Asgreen, C. J., & Löbmann, K. (2019). High performance liquid chromatography method details. In Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).

- Vargas, C., Song, B., & Häggblom, M. M. (2000). Anaerobic Degradation of Fluorinated Aromatic Compounds. Applied and Environmental Microbiology, 66(3), 1049–1053.

- MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4483.

- U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.

- International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- Evotec. Thermodynamic Solubility Assay. Accessed January 24, 2026.

- Sigma-Aldrich. This compound AldrichCPR 1214379-64-2. Accessed January 24, 2026.

- Lab Manager. (2026).

- Wikipedia. Fluorobenzene. Accessed January 24, 2026.

- European Medicines Agency. (2023).

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.

- U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Eawag-BBD. (2006).

- AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.

- Cheméo. (n.d.). Chemical Properties of Benzene, fluoro- (CAS 462-06-6).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- U.S.

- BMG LABTECH. (2004).

- ASM Journals. (2016).

- Torontech. (2025). What is Thermal Analysis? A Complete Guide.

- Alfa Chemistry. (n.d.).

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Thermo Fisher Scientific. (n.d.). Drug stability testing 101.

- Ambeed. (n.d.). 57260-73-8 | NH2-C2-NH-Boc | Suvorexant.

- PubMed. (2004).

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- Wikipedia. 1,2-Difluorobenzene. Accessed January 24, 2026.

- IntechOpen. (2019).

- DTIC. (n.d.). 1,2-Difluorobenzene. An Inert, Non-Coordinating Solvent for Electrochemical Studies on Transition Metal Complexes.

- MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.

- MDPI. (2020). Chemical Bonding in Crystals and Their Properties.

- International Council for Harmonis

- ResearchGate. (2025).

- Universidade de Aveiro. (n.d.).

- ResearchGate. (n.d.).

- ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine.

- National Institutes of Health. (n.d.).

- MDPI. (2022).

- MDPI. (2021).

- ResearchGate. (n.d.).

- Slideshare. (n.d.). pH stability profile | PPTX.

- International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- NETZSCH Analyzing & Testing. (2025). Pharma.

Sources

An In-Depth Technical Guide to the Reactivity Profile of 4-(Difluoromethyl)-1,2-difluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Fluorinated Scaffold

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine continues to be a cornerstone of molecular design. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol functionalities, capable of modulating physicochemical properties and enhancing metabolic stability.[1][2] This guide provides a comprehensive technical overview of the reactivity profile of 4-(Difluoromethyl)-1,2-difluorobenzene, a molecule poised at the intersection of a highly activated aromatic core and the influential difluoromethyl substituent. While direct experimental literature on this specific molecule is emerging, this document, grounded in established principles of physical organic chemistry and data from analogous systems, aims to provide a robust predictive framework for its synthetic manipulation.

Physicochemical Properties and Synthesis

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization. The properties of this compound are largely dictated by the interplay of its constituent functionalities.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₇H₄F₄ | - |

| Molecular Weight | 164.10 g/mol | - |

| Appearance | Colorless liquid (Predicted) | Analogy to similar fluorinated benzenes |

| Boiling Point | Estimated 130-150 °C | Extrapolation from difluorobenzenes and (difluoromethyl)benzenes |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone) | General properties of fluorinated aromatics |

| pKa of CHF₂ proton | ~25-28 in DMSO | Analogy to other (difluoromethyl)arenes |

Plausible Synthetic Routes

The synthesis of this compound can be approached through several established methodologies for the introduction of the difluoromethyl group onto an aromatic ring. The choice of strategy will largely depend on the availability of starting materials.

Route A: From 3,4-Difluorobenzaldehyde (Deoxyfluorination)

A common and direct method for the synthesis of difluoromethylarenes is the deoxyfluorination of the corresponding benzaldehyde.

-

Reaction: 3,4-Difluorobenzaldehyde treated with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

-

Rationale: This approach is mechanistically straightforward and often provides good yields. The starting aldehyde is commercially available.

Experimental Protocol (Hypothetical):

-

To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂) at -78 °C, add DAST (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: From 4-Bromo-1,2-difluorobenzene (Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions offer a versatile alternative, particularly for late-stage functionalization.

-

Reaction: Palladium- or copper-catalyzed cross-coupling of 4-bromo-1,2-difluorobenzene with a difluoromethyl source. Reagents such as (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a suitable catalyst and activator can be employed.

-

Rationale: This method leverages the wide availability of aryl halides and the increasing number of efficient difluoromethylation reagents.[3]

Workflow for Synthesis Route B:

Caption: Cross-coupling approach to the target molecule.

Reactivity Profile: A Trifecta of Influences

The reactivity of this compound is a fascinating case study in the interplay of multiple electron-withdrawing groups. The two fluorine atoms and the difluoromethyl group all exert a strong inductive electron-withdrawing effect (-I), rendering the aromatic ring significantly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the benzene ring makes it highly susceptible to nucleophilic aromatic substitution. The fluorine atoms, being excellent leaving groups in SNAr reactions, are the primary sites of substitution.[4][5]

Regioselectivity:

The regioselectivity of SNAr is dictated by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. Attack will preferentially occur at positions ortho or para to the strongly electron-withdrawing groups.

-

Position 1 and 2 (Fluorine-bearing carbons): These are the most likely sites for nucleophilic attack. The difluoromethyl group at position 4 provides strong activation at the C1 and C2 positions through resonance stabilization of the negative charge in the Meisenheimer complex.

-

Relative Reactivity: The fluorine at C1 is para to the CHF₂ group, while the fluorine at C2 is meta. Therefore, the C1 position is expected to be more activated towards nucleophilic attack due to superior resonance stabilization of the intermediate.

Typical Nucleophiles:

-

Amines (primary and secondary)

-

Alkoxides and Phenoxides

-

Thiolates

Experimental Protocol: SNAr with Morpholine (Hypothetical)

-

In a sealed tube, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M).

-

Add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the monosubstituted product, predominantly 4-(4-(difluoromethyl)-2-fluorophenyl)morpholine.

Mechanism of SNAr at C1:

Caption: S(N)Ar mechanism on the target molecule.

Electrophilic Aromatic Substitution (EAS)

The presence of three strong electron-withdrawing groups significantly deactivates the aromatic ring towards electrophilic attack.[6] Consequently, harsh reaction conditions are generally required.

Directing Effects:

The regioselectivity of EAS is a competition between the directing effects of the substituents.

-

Fluorine atoms: Ortho-, para-directing (due to +M effect), but deactivating (-I effect).

-

Difluoromethyl group: Strongly deactivating (-I effect) and meta-directing.[7]

Predicted Outcome:

The powerful meta-directing influence of the CHF₂ group is expected to dominate. Therefore, electrophilic substitution will likely occur at the positions meta to the difluoromethyl group, which are C3 and C5. Given that C3 is sterically less hindered, it is the most probable site of substitution.

Common EAS Reactions (requiring forcing conditions):

-

Nitration: (e.g., HNO₃/H₂SO₄)

-

Halogenation: (e.g., Br₂/FeBr₃)

-

Friedel-Crafts Acylation: (e.g., AcCl/AlCl₃) - May be very challenging on such a deactivated ring.[8]

Experimental Protocol: Nitration (Hypothetical)

-

To a stirred mixture of fuming nitric acid (5.0 eq) and concentrated sulfuric acid (10.0 eq) at 0 °C, slowly add this compound (1.0 eq).

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Carefully pour the reaction mixture over crushed ice and extract with a suitable solvent like ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography or recrystallization to afford primarily 1-(Difluoromethyl)-2,3-difluoro-5-nitrobenzene.

Reactions of the Difluoromethyl Group

The C-H bond of the difluoromethyl group is acidic and can be deprotonated by strong bases to form a difluoromethyl anion, which is a potent nucleophile.[9]

Deprotonation and Subsequent Reactions:

-

Bases: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are typically used.

-

Electrophiles: The resulting anion can react with a variety of electrophiles, including:

-

Alkyl halides

-

Aldehydes and ketones

-

Carbon dioxide

-

Experimental Protocol: Deprotonation and Alkylation (Hypothetical)

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

-

Slowly add a solution of LDA (1.1 eq) in THF.

-

Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Workflow for Side-Chain Functionalization:

Caption: Functionalization via the difluoromethyl C-H bond.

Applications in Drug Discovery and Materials Science

The unique electronic and steric properties of this compound make it an attractive scaffold for various applications.

-

Medicinal Chemistry: The difluoromethyl group can act as a bioisostere of a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity.[1] The highly substituted and electron-deficient aromatic ring can serve as a core for kinase inhibitors or other targeted therapies where interactions with the hinge region or other key residues are crucial.

-

Agrochemicals: The introduction of multiple fluorine atoms is a common strategy in the design of pesticides and herbicides to enhance potency and bioavailability.

-

Materials Science: The polar nature of the C-F and C-H bonds in the CHF₂ group, along with the overall electron-deficient aromatic system, could lead to materials with interesting electronic and liquid crystalline properties.

Conclusion

This compound presents a rich and varied reactivity profile governed by the strong electron-withdrawing nature of its substituents. The aromatic ring is highly activated for nucleophilic aromatic substitution, with a predictable regioselectivity favoring substitution at the C1 position. Conversely, the ring is strongly deactivated towards electrophilic attack, which, if successful, is predicted to occur at the C3 position. Furthermore, the difluoromethyl group itself offers a handle for C-C bond formation via deprotonation. This guide provides a predictive but scientifically grounded framework for the synthetic exploration of this promising molecule, paving the way for its potential application in the development of novel pharmaceuticals and advanced materials.

References

-

Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]

-

Kerton, F. M., & Marriott, R. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3439. [Link]

-

LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Gouverneur, V., & Tredwell, M. (2020). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters, 22(19), 7594–7598. [Link]

-

Hartwig, J. F. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. Northwestern Scholars. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Shen, Q., & Lu, L. (2014). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Chinese Journal of Chemistry, 32(8), 731-734. [Link]

-

Ritter, T. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(4), 1993–2000. [Link]

-

Wikipedia. (n.d.). Hammett equation. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Gouverneur, V. (2012). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Organic Letters, 14(15), 3894–3897. [Link]

-

Hu, J., & Dolbier, W. R. (2005). Recent Advances in the Synthetic Application of Difluorocarbene. Current Organic Synthesis, 2(4), 559-577. [Link]

-

Xu, P., Guo, S., Wang, L., & Tang, P. (2014). Silver-Catalyzed Oxidative Activation of Benzylic C–H Bonds for the Synthesis of Difluoromethylated Arenes. Angewandte Chemie International Edition, 53(23), 5955-5958. [Link]

-

Jaffé, H. H. (1953). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 18(11), 1419–1432. [Link]

-

Jacob, C. R., & Visscher, L. (2006). Analysis of electron density distributions from subsystem density functional theory applied to coordination bonds. Journal of Chemical Physics, 125(19), 194104. [Link]

-

Cambié, D., & Noël, T. (2018). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Organic Process Research & Development, 22(8), 1042-1046. [Link]

-

Valdés-García, J., & Gámez-Montaño, R. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 15. [Link]

-

LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Nicewicz, D. A. (2020). Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes. Angewandte Chemie International Edition, 59(39), 17154-17159. [Link]

-

Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved January 24, 2026, from [Link]

-

Hartwig, J. F. (2013). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Organic Letters, 15(13), 3290–3293. [Link]

-

Poittevin, C., & Noël, T. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 57(78), 9969-9972. [Link]

-

Taylor, M. S. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846–4849. [Link]

-

Baran, P. S., & Fujiwara, Y. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(1), 149-152. [Link]

-

Kobe University. (2023, December 5). Total and orbital density-based analyses of molecules revealing long-range interaction regions. Kobe University Repository. [Link]

-

Liu, W. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition, 60(52), 27070-27077. [Link]

-

Zhang, X. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. Organic Letters, 21(10), 3735–3740. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

-

Shibata, N. (2017). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. Beilstein Journal of Organic Chemistry, 13, 2374–2381. [Link]

-

LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]

-

University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved January 24, 2026, from [Link]

-

Sanford, M. S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(37), 15768–15774. [Link]

-

Macmillan Group. (n.d.). Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. Retrieved January 24, 2026, from [Link]

-

California State University, Sacramento. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]

-

Fu, G. C. (2011). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic α-Bromoketones. DSpace@MIT. [Link]

Sources

- 1. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. columbia.edu [columbia.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of 4-(Difluoromethyl)-1,2-difluorobenzene

An In-depth Technical Guide to the Safe Handling of 4-(Difluoromethyl)-1,2-difluorobenzene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. Given its structural motifs, which are common in modern medicinal chemistry, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering users to handle this compound with confidence and care.

Compound Profile and Significance in Research

This compound belongs to a class of organofluorine compounds increasingly utilized in the design of novel therapeutics. The difluoromethyl group (-CHF₂) is a critical pharmacophore, often employed as a bioisostere for hydroxyl or thiol groups. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity to biological targets.[1][2] The additional fluorine atoms on the phenyl ring further modulate the compound's electronics, lipophilicity, and potential for metabolic oxidation, making this scaffold a valuable building block in drug discovery programs.[3]

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₄F₄

-

CAS Number: 1214379-64-2

Hazard Identification and Comprehensive Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be conducted by analyzing data from structurally analogous compounds. The primary hazards are associated with its flammability and its potential to cause irritation upon contact.

Anticipated GHS Classification

Based on data for similar difluorobenzene and difluoromethyl-benzene derivatives, the following GHS hazard classifications are anticipated.[4][5][6]

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor OR H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological and Physicochemical Hazards

-

Inhalation: Vapors are expected to cause respiratory tract irritation.[4][5][7] High concentrations may lead to symptoms such as dizziness, headache, and nausea.[8]

-

Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness and discomfort.[4][7] Prolonged or repeated exposure could lead to dermatitis.[8]

-

Eye Contact: The compound is anticipated to be a serious eye irritant, potentially causing significant pain, redness, and watering.[4][7]

-

Ingestion: While a less common route of occupational exposure, ingestion may cause gastrointestinal irritation.[8]

-

Flammability: The compound is a flammable liquid.[4] Its vapors can form explosive mixtures with air and may travel a considerable distance to a source of ignition and flash back.[4][8][9]

-

Reactivity and Stability: The compound is stable under normal laboratory conditions.[8][10] However, it is incompatible with strong oxidizing agents.[8][11] Upon combustion, it will decompose to produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic hydrogen fluoride (HF) gas.[4][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to maintain low background levels of airborne contaminants.[8]

-

Emergency Equipment: An operational eyewash station and safety shower must be readily accessible within the immediate work area.[8] All personnel must be trained in their proper use.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE.

| Body Part | PPE Specification | Rationale |

| Torso/Body | Flame-retardant laboratory coat | Protects against splashes and provides a barrier in case of a flash fire. |

| Hands | Nitrile or Neoprene gloves | Provides chemical resistance against splashes. Gloves must be inspected before use and changed immediately upon contamination. |

| Eyes/Face | Splash-proof chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect from splashes. A face shield is required when handling larger quantities (>50 mL) to protect the entire face.[10] |

The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to standardized procedures is essential for minimizing risk.

General Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn. Clear the fume hood of any unnecessary items.

-

Static Prevention: When transferring the liquid, especially in larger quantities, ensure that containers and receiving equipment are properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[9][11]

-

Tool Selection: Use only spark-proof tools made from non-ferrous materials (e.g., brass, bronze) when opening or handling containers.[4][9][12]

-

Aliquotting: For transfers, use a syringe or a cannula technique. Avoid pouring directly from the bottle when possible to minimize vapor release and the risk of splashing.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath connected to a temperature controller. Never use an open flame.

-

Post-Handling: After use, ensure the container is tightly sealed.[12][13] Decontaminate the work surface within the fume hood. Wash hands thoroughly with soap and water after removing gloves.

Storage Protocol

-

Location: Store the compound in a dedicated, well-ventilated flammables storage cabinet.[8][9]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[7][12][14]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[8][11]

-

Environment: The storage area should be cool, dry, and away from sources of heat, sparks, or open flames.[12]

Emergency Procedures

Preparedness is key to effectively managing any incidents.

Spill Response

Immediate and correct response to a spill can prevent a minor incident from escalating. The following workflow outlines the necessary steps.

Caption: Chemical Spill Response Workflow.

Detailed Spill Steps:

-

Evacuate & Alert: Alert personnel in the immediate area.

-

Remove Ignition Sources: Immediately turn off any nearby equipment, hot plates, or other potential sources of ignition.[4][9]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: For small spills (<100 mL), cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[4][10] For large spills, evacuate the lab and contact the institutional Environmental Health & Safety (EHS) department immediately.

-

Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste.[4]

-

Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Dispose: Seal and label the waste container and arrange for pickup by EHS.[4]

First Aid Measures

The following table summarizes immediate first aid actions. In all cases of exposure, seek prompt medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Do NOT use mouth-to-mouth resuscitation.[4][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water.[4][8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[7][8][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[8] |

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Collection: Collect all liquid waste, spent reaction mixtures, and solid waste (e.g., contaminated absorbent material, gloves, filter paper) in a dedicated, clearly labeled, and sealable hazardous waste container.[4][10]

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).

-

Disposal: Do not dispose of this chemical down the drain. All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[7][9][14]

References

-

Cole-Parmer. Material Safety Data Sheet - 1,2-Difluorobenzene, 98%. Retrieved from [Link]

-

PubChem. 4-(Bromomethyl)-1,2-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. 1,2-Difluorobenzene. Retrieved from [Link]

-

PubChem. 1,2-Difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Ni, C., & Hu, J. (2012). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 44(13), 1935-1952.

-

Cole-Parmer. Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Retrieved from [Link]

-

CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

- Wang, J., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. RSC Medicinal Chemistry, 13(5), 586-591.

- Zhu, W., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemistryOpen, 4(4), 418-424.

-

Respirex International. PPE for Chemical Transport. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

- Soames, A. R., et al. (1994). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Biochemical Pharmacology, 48(2), 347-354.

- Verhoog, S., et al. (2018). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters, 20(24), 7935-7939.

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

- 1. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. fishersci.nl [fishersci.nl]

- 5. 4-(Bromomethyl)-1,2-difluorobenzene | C7H5BrF2 | CID 581436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

The Strategic Deployment of 4-(Difluoromethyl)-1,2-difluorobenzene in the Synthesis of Advanced Agrochemicals

Introduction: The Ascendancy of the Difluoromethyl Moiety in Agrochemical Design

In the landscape of modern agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for the development of highly efficacious and environmentally optimized crop protection agents. Among these, the difluoromethyl (CHF₂) group holds a position of particular significance. Its unique stereoelectronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amino groups, allow for the fine-tuning of a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity.[1] This application note delineates the utility of 4-(Difluoromethyl)-1,2-difluorobenzene as a versatile building block in the synthesis of next-generation agrochemicals, with a focus on its application in the synthesis of key fungicidal intermediates.

The presence of two fluorine atoms on the benzene ring, in addition to the difluoromethyl group, renders this compound an intriguing substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the difluoromethyl group and the fluorine atoms activates the aromatic ring towards nucleophilic attack, enabling the regioselective introduction of various functional groups crucial for building complex agrochemical scaffolds.[2][3]

Proposed Application: Synthesis of a Key Precursor for Pyrazole Carboxamide Fungicides

A significant class of modern fungicides, the pyrazole carboxamides, often feature a substituted aniline core. This section outlines a proposed synthetic pathway for a valuable aniline intermediate, leveraging the unique reactivity of this compound. The target intermediate, a substituted aminophenol, is a precursor to a range of potent succinate dehydrogenase inhibitor (SDHI) fungicides.

The proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for an aniline intermediate.

Causality Behind Experimental Choices:

-

Nucleophilic Aromatic Substitution (SNAr): The initial step involves the regioselective displacement of one of the fluorine atoms on the 1,2-difluorobenzene ring. The difluoromethyl group at the 4-position, being electron-withdrawing, activates the ortho and para positions to nucleophilic attack.[4] In this sterically hindered environment, nucleophilic attack is anticipated to preferentially occur at the 2-position. The use of an alcohol (ROH) as the nucleophile introduces an alkoxy group, a common feature in many agrochemical structures.

-

Nitration: Subsequent nitration of the resulting 4-(difluoromethyl)-2-fluoro-1-alkoxybenzene is directed by the existing substituents. The alkoxy group is an ortho-, para-director, while the fluoro and difluoromethyl groups are deactivating but also ortho-, para-directing. The nitration is expected to proceed at the position para to the activating alkoxy group and ortho to the deactivating fluoro group.

-

Reduction: The final step involves the reduction of the nitro group to an amine, a standard transformation in organic synthesis, yielding the desired aniline derivative. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in acidic media.

Experimental Protocols: A Detailed Methodology for the Key SNAr Step

The following protocol provides a detailed, step-by-step methodology for the nucleophilic aromatic substitution of this compound with a generic alcohol.

Objective: To synthesize a 4-(difluoromethyl)-2-fluoro-1-alkoxybenzene derivative via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous alcohol (1.2 equivalents) and anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium alkoxide.

-

SNAr Reaction: To the freshly prepared sodium alkoxide solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

-

Reaction Monitoring: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(difluoromethyl)-2-fluoro-1-alkoxybenzene.

Data Presentation: A Comparative Overview

The following table summarizes the expected inputs and outputs for the key synthetic transformations in the proposed pathway.

| Transformation | Starting Material | Key Reagents | Product | Anticipated Yield Range |

| SNAr | This compound | ROH, NaH, DMF | 4-(Difluoromethyl)-2-fluoro-1-alkoxybenzene | 60-85% |

| Nitration | 4-(Difluoromethyl)-2-fluoro-1-alkoxybenzene | HNO₃, H₂SO₄ | 4-(Difluoromethyl)-2-fluoro-5-nitro-1-alkoxybenzene | 70-90% |

| Reduction | 4-(Difluoromethyl)-2-fluoro-5-nitro-1-alkoxybenzene | Fe/HCl or H₂, Pd/C | 5-Amino-2-(difluoromethyl)-4-fluorophenol derivative | 85-95% |

Conclusion and Future Outlook

While direct, large-scale industrial applications of this compound in agrochemical synthesis are not yet widely documented in publicly available literature, its chemical properties strongly suggest its potential as a valuable and versatile building block. The electron-withdrawing nature of the difluoromethyl group and the two fluorine atoms activates the aromatic ring for regioselective functionalization through nucleophilic aromatic substitution. The proposed synthetic pathway to a key aniline intermediate for pyrazole carboxamide fungicides provides a tangible and scientifically sound example of its potential utility.

Further research into the reactivity and applications of this compound is warranted. Exploration of a broader range of nucleophiles in SNAr reactions, as well as other functionalization strategies such as metal-catalyzed cross-coupling reactions, could unlock new avenues for the synthesis of innovative and effective agrochemicals. As the demand for more sophisticated and targeted crop protection solutions continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the future of agrochemical discovery and development.

References

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

ACS Publications. (2023, January 16). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Retrieved from [Link]

-

PMC. (2025, January 7). Defluorinative functionalization approach led by difluoromethyl anion chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same.

-

PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Defluorinative functionalization approach led by difluoromethyl anion chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.

-

ChemRxiv. (n.d.). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

-

ScienceOpen. (n.d.). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

- Google Patents. (n.d.). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.

-

PMC. (n.d.). A New Reagent for Direct Difluoromethylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

e-Century Publishing Corporation. (2024, April 30). Review Article Radiodifluoromethylation of well-functionalized molecules. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

PMC. (n.d.). Radiodifluoromethylation of well-functionalized molecules. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Retrieved from [Link]

-

MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

Sources

The Strategic Deployment of 4-(Difluoromethyl)-1,2-difluorobenzene in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for optimizing the pharmacological profile of bioactive molecules. Among these, the difluoromethyl (CHF₂) group has garnered significant attention for its unique electronic properties and its role as a versatile bioisostere. Unlike the more electron-withdrawing trifluoromethyl group, the CHF₂ moiety can act as a lipophilic hydrogen bond donor, enhancing target affinity and specificity.[1] Furthermore, it serves as a metabolically stable replacement for hydroxyl, thiol, or amine functionalities, often leading to improved pharmacokinetic properties such as increased membrane permeability and metabolic stability.[1][2]

This guide focuses on the synthetic utility of a key building block, 4-(difluoromethyl)-1,2-difluorobenzene , in the construction of complex, biologically active molecules. The strategic placement of the difluoromethyl group on a difluorinated phenyl ring presents a unique platform for synthetic chemists, offering opportunities for regioselective functionalization through nucleophilic aromatic substitution (SNAr).

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound in the synthesis of bioactive molecules is nucleophilic aromatic substitution (SNAr). The presence of three electron-withdrawing groups (two fluorine atoms and a difluoromethyl group) renders the aromatic ring sufficiently electron-deficient to be susceptible to attack by nucleophiles.

Regioselectivity: A Predictable Outcome

A critical aspect of any synthetic transformation is the predictability of its outcome. In the case of this compound, the regioselectivity of SNAr is governed by the relative activating and directing effects of the substituents. The fluorine atoms are excellent leaving groups in SNAr reactions. The position of nucleophilic attack is primarily directed by the electron-withdrawing difluoromethyl group. Generally, the fluorine atom para to the difluoromethyl group (at the 1-position) is the most activated and, therefore, the most likely to be displaced by a nucleophile. This is due to the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the difluoromethyl group.

Application in the Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a core heterocyclic scaffold linked to a substituted phenyl ring. The 2,3-difluoro-4-(difluoromethyl)phenyl moiety, readily accessible from the title compound, is a valuable pharmacophore in this context.

Exemplary Synthesis: A Pyrimidine-Based Kinase Inhibitor Scaffold

The following section details the synthesis of a key intermediate for a class of pyrimidine-based kinase inhibitors, showcasing the practical application of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2,3-Difluoro-4-(difluoromethyl)phenyl)-5-chloro-2,4-pyrimidinediamine

This protocol outlines the regioselective nucleophilic aromatic substitution of this compound with a substituted diaminopyrimidine, a common core in many kinase inhibitors.

Reaction Scheme:

A representative synthetic transformation.

Materials:

-

This compound

-

5-Chloro-2,4-diaminopyrimidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Anhydrous Toluene (for washing NaH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of the Nucleophile:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 5-chloro-2,4-diaminopyrimidine (1.0 eq).

-

Add anhydrous DMF or NMP to dissolve the amine.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq, washed with anhydrous toluene to remove mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This generates the more nucleophilic pyrimidine anion. Alternatively, a weaker base like K₂CO₃ (2-3 eq) can be used, often requiring higher reaction temperatures.

-

-

Nucleophilic Aromatic Substitution:

-

To the solution of the deprotonated diaminopyrimidine, add this compound (1.05 eq) via syringe.

-

Heat the reaction mixture to 80-120 °C (the optimal temperature may need to be determined empirically).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(2,3-difluoro-4-(difluoromethyl)phenyl)-5-chloro-2,4-pyrimidinediamine.

-

Self-Validation and Expected Outcomes:

-

TLC/LC-MS Analysis: The disappearance of the starting materials and the appearance of a new, typically more polar, product spot/peak should be observed.

-

NMR Spectroscopy: ¹H and ¹⁹F NMR of the purified product will confirm the structure. The characteristic triplet for the CHF₂ proton (around δ 6.5-7.5 ppm with JHF ≈ 55 Hz) should be present. The ¹⁹F NMR will show signals for the two aromatic fluorines and the difluoromethyl group, with characteristic coupling patterns.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the product.

Data Presentation

| Starting Material | Nucleophile | Product | Typical Yield (%) |

| This compound | 5-Chloro-2,4-diaminopyrimidine | N-(2,3-Difluoro-4-(difluoromethyl)phenyl)-5-chloro-2,4-pyrimidinediamine | 60-80% |

| This compound | Substituted Phenol | 1-Aryloxy-2,3-difluoro-4-(difluoromethyl)benzene | 70-90% |

| This compound | Substituted Aniline | N-(Aryl)-2,3-difluoro-4-(difluoromethyl)aniline | 65-85% |

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualization of Key Concepts

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

General mechanism of the SNAr reaction.

Workflow for Kinase Inhibitor Intermediate Synthesis

Synthetic workflow for a key intermediate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors. Its well-defined reactivity in nucleophilic aromatic substitution, coupled with the predictable regioselectivity, allows for the strategic incorporation of the 2,3-difluoro-4-(difluoromethyl)phenyl moiety. The unique properties conferred by the difluoromethyl group make this reagent an attractive choice for medicinal chemists seeking to enhance the pharmacological profiles of their lead compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(Difluoromethyl)-1,2-difluorobenzene

Prepared by: Gemini, Senior Application Scientist